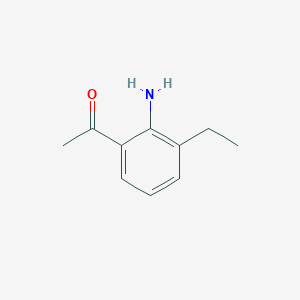
1-(2-Amino-3-ethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-ethylphenyl)ethanone, also known as Methiopropamine (MPA), is a synthetic drug that belongs to the class of cathinones. It is a psychoactive substance that is commonly used as a research chemical due to its stimulant properties. MPA is structurally similar to methamphetamine and has been found to have similar effects on the central nervous system.
Mechanism Of Action
The exact mechanism of action of MPA is not fully understood, but it is believed to work by blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters, which in turn leads to the stimulant effects of MPA.
Biochemical And Physiological Effects
The use of MPA has been found to have several biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. MPA has also been found to increase the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. Additionally, MPA has been found to have anxiogenic effects, which may be useful in the study of anxiety disorders.
Advantages And Limitations For Lab Experiments
MPA has several advantages as a research chemical. It is relatively easy to synthesize and has a well-documented synthesis method. MPA is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of MPA in lab experiments. It has been found to be highly addictive and can lead to dependence with prolonged use. Additionally, the use of MPA in lab experiments may be limited due to its potential for abuse and the lack of information on its long-term effects.
Future Directions
There are several future directions for the study of MPA. One area of research is the study of the long-term effects of MPA use. This may include studies on the potential for addiction and dependence, as well as the effects of prolonged use on the brain and other physiological systems. Another area of research is the development of new treatments for ADHD and narcolepsy based on the stimulant properties of MPA. Additionally, the study of the anxiogenic effects of MPA may lead to new treatments for anxiety disorders.
Synthesis Methods
The synthesis of MPA involves the reaction of 2-amino-3-ethylphenol with ethyl acetate in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain pure MPA. This synthesis method has been well-documented in the literature and is commonly used for the production of MPA for research purposes.
Scientific Research Applications
MPA has been widely used in scientific research due to its stimulant properties. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness and focus. MPA has also been found to have anxiogenic effects, which may be useful in the study of anxiety disorders. Additionally, MPA has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
CAS RN |
108562-67-0 |
|---|---|
Product Name |
1-(2-Amino-3-ethylphenyl)ethanone |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2-amino-3-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
HOPFAICNATWMLI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)C(=O)C)N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)C)N |
Other CAS RN |
108562-67-0 |
synonyms |
Ethanone, 1-(2-amino-3-ethylphenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




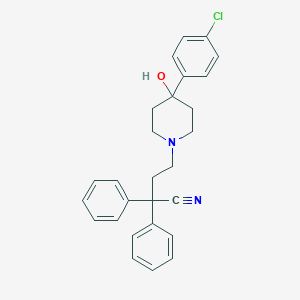
![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
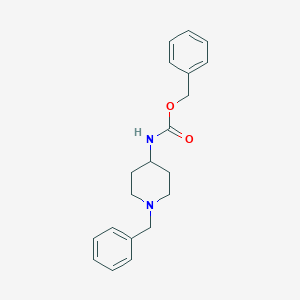

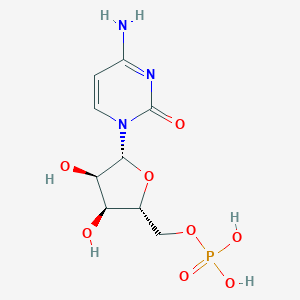
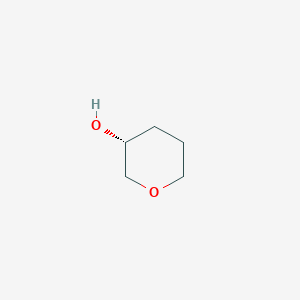
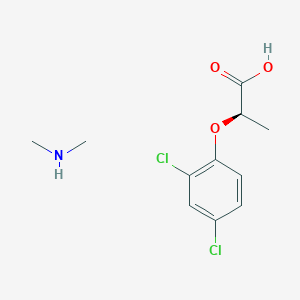
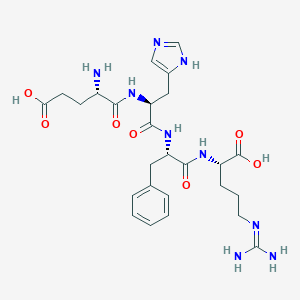

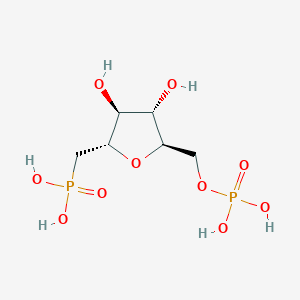
![5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine](/img/structure/B28604.png)
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
